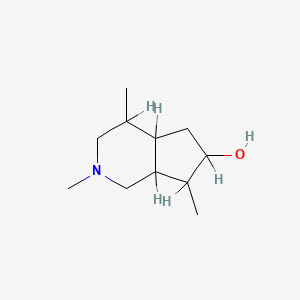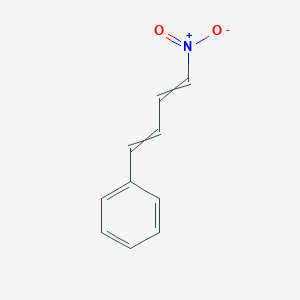![molecular formula C19H31N2O2+ B1199981 Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium is a monoterpenoid.
Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Characterization
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium compounds have been used in the synthesis of ‘quat-primer polymers’. These polymers bear quaternary ammonium and cyclic carbonate groups, offering significant potential in materials science. For instance, polymers derived from N,N,N-trimethyl-3-({[(2-oxo-1,3-dioxolan-4-yl)methoxy]carbonyl}amino)propan-1-ammonium iodide were characterized using techniques like NMR spectroscopy, DSC, and TGA. The synthesized polymers exhibited notable properties such as forming an ultrathin coating that is resistant to extraction, indicating their utility in coatings or thin films applications (Goel et al., 2008).
2. Biodegradation of Quaternary Ammonium Compounds
In environmental science, the microbial oxidation and biodegradation of quaternary ammonium compounds have been a subject of study. Compounds like methyl-triethanol-ammonium have been analyzed for their breakdown products when used as fabric softeners. Understanding the metabolic pathways and the resultant metabolites is crucial for assessing the environmental impact of these compounds (Kaech et al., 2005).
3. Catalysis and Chemical Synthesis
These compounds also play a role in catalysis and synthetic chemistry. For instance, polystyrene trimethyl ammonium chloride impregnated with Rhodium(0) nanoparticles has been investigated for its catalytic properties, specifically in the esterification of alcohols through the selective oxidation of methanol. This showcases the potential of quaternary ammonium compounds in facilitating complex chemical reactions, enhancing synthesis processes, and possibly offering pathways to more efficient and environmentally friendly chemical production (Guha et al., 2015).
4. Plant Growth Regulation
Moreover, certain quaternary ammonium compounds have been found to influence plant growth. A specific compound, (4-hydroxy-5-isopropyl-2-methylphenyl)trimethylammonium chloride, 1-piperidine carboxylate, demonstrated the ability to induce shorter internodes, thicker stems, and darker green leaves in plants. This finding is significant for agricultural science, suggesting potential applications in crop cultivation and management (Marth et al., 1953).
Propiedades
Nombre del producto |
Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium |
|---|---|
Fórmula molecular |
C19H31N2O2+ |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
trimethyl-[2-methyl-4-(piperidine-1-carbonyloxy)-5-propan-2-ylphenyl]azanium |
InChI |
InChI=1S/C19H31N2O2/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20/h12-14H,7-11H2,1-6H3/q+1 |
Clave InChI |
DAWHVWFOONWLEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



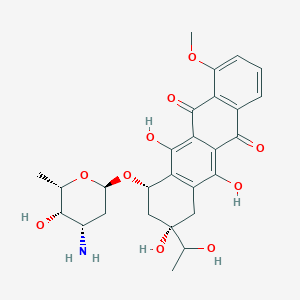
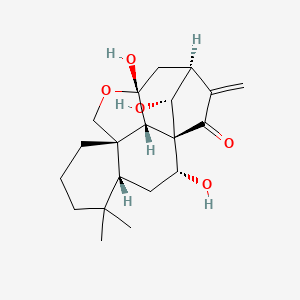
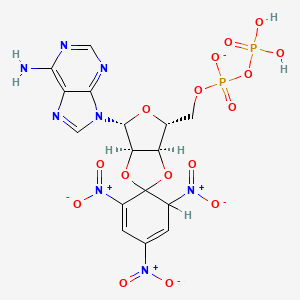
![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)


![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
